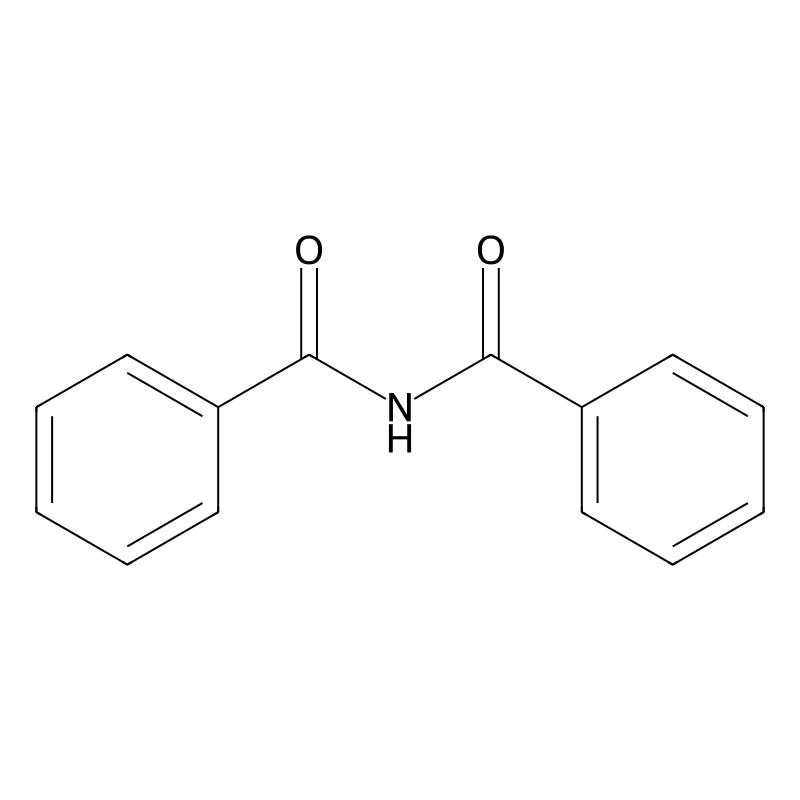

N-Benzoylbenzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Physical and Chemical Properties of N-Benzoylbenzamide

The table below summarizes the identified key properties for N-Benzoylbenzamide (CAS 614-28-8).

| Property | Value | Conditions / Notes | Source |

|---|---|---|---|

| Melting Point | 152 °C | - | [1] [2] |

| Molecular Formula | C₁₄H₁₁NO₂ | - | [1] [2] [3] |

| Molecular Weight | 225.24 g/mol | - | [1] [2] |

| Water Solubility | 1.2 g/L | at 15 °C | [1] [2] |

| Boiling Point | 366.75 °C | Estimated (rough) | [1] [2] |

| Density | 1.1508 | Estimated (rough) | [1] [2] |

| pKa | 10.39 ± 0.46 | Predicted | [1] [2] |

| Flash Point | 163.6 °C | - | [4] |

Experimental Context and Synthesis

The provided data points are typically determined through standard laboratory techniques. Melting point is commonly measured using a melting point apparatus, while water solubility is often determined by gravimetric or chromatographic methods after saturating a solution.

Synthesis procedures for this compound are documented in the literature. The search results reference specific synthetic methodologies published in the Canadian Journal of Chemistry and The Journal of Organic Chemistry [1] [2]. This compound is also identified as Benzyl Benzoate Impurity 1, highlighting its relevance in pharmaceutical impurity profiling and quality control [1] [2].

Research Workflow and Property Application

For pharmaceutical researchers, characterizing a compound's physical properties is a critical early step. The following diagram outlines a general workflow for using this data in drug development.

This workflow shows how melting point and solubility data inform synthesis and quality control processes in drug development.

Implications for Drug Development

The physical property data for this compound provides valuable insights for scientists:

- High Melting Point: The melting point of 152°C suggests a stable, crystalline solid at room temperature, which can influence the selection of processing techniques and formulation design.

- Low Aqueous Solubility: The relatively low water solubility may indicate potential challenges with dissolution and bioavailability, which could be a critical factor in pre-formulation studies.

- Impurity Profiling: Its identification as Benzyl Benzoate Impurity 1 confirms its importance in ensuring the quality and safety of pharmaceutical products.

Recommendations for Further Research

The current search results provide a foundational dataset, but for a comprehensive whitepaper, deeper investigation is needed:

- Solubility in Organic Solvents: Systematically search for experimental solubility data in pharmaceutically relevant solvents.

- Advanced Characterization: Seek data on stability, hygroscopicity, and polymorphic forms.

- Experimental Procedures: Consult the original research articles cited for detailed synthesis and characterization methods [1] [2].

References

benzamide N-benzoyl- chemical identification

Chemical Identification and Structure

The core structure is characterized by a benzamide group where the nitrogen atom is bonded to a benzoyl group. Key identifiers for two closely related compounds are detailed in the table.

| Compound Name | Molecular Formula | Average Mass (g/mol) | CAS Registry Number | Key Identifiers |

|---|---|---|---|---|

| N-Benzoylbenzamide [1] | C₁₄H₁₁NO₂ | 225.247 | 614-28-8 | ChemSpider ID: 120185 |

| N-Benzylbenzamide [2] | C₁₄H₁₃NO | 211.2591 | 1485-70-7 | IUPAC Standard InChIKey: LKQUCICFTHBFAL-UHFFFAOYSA-N |

Pharmacological Potential and Protocols

This chemical scaffold shows significant potential in drug discovery, with recent studies highlighting two main therapeutic areas.

Potential Application in Alzheimer's Disease

A 2022 study identified N-benzyl benzamide derivatives as highly potent and selective inhibitors of butyrylcholinesterase (BChE), a target for advanced Alzheimer's disease. [3]

- Key Findings: These compounds demonstrated sub-nanomolar to nanomolar IC₅₀ values (inhibitory potency) and sub-nanomolar KD values (binding affinity) in surface plasmon resonance assays. [3]

- In Vivo Efficacy: In mouse models, compounds S11-1014 and S11-1033 (0.5 mg/kg) improved cognitive impairment induced by Aβ1-42, with an effect comparable to 1 mg/kg rivastigmine, a standard treatment. [3]

- Experimental Confirmation: The neuroprotective effects were verified using oxidative damage models, and an in vivo acute toxicity test demonstrated the safety of the lead compounds. [3]

Potential Application in Anti-Cancer Agents

A 2025 study designed novel benzamide derivatives using a molecular hybridization strategy, combining the N-benzylaniline backbone with a benzoyl hydrazide group to create potential anti-cancer agents. [4]

- Key Findings: Among the synthesized compounds, BJ-13 showed relatively potent anti-proliferative effects across several cancer cell lines, with high sensitivity in gastric cancer cells. [4]

- Mechanism of Action: The compounds are designed to induce apoptosis (programmed cell death) in cancer cells by disrupting the redox balance and promoting the accumulation of reactive oxygen species (ROS). [4]

Experimental Synthesis Protocol

The following diagram and protocol outline a standard method for synthesizing the N-benzoyl-2-hydroxybenzamide scaffold, which is central to the anti-protozoal research [5].

Synthesis of N-benzoyl-2-hydroxybenzamides

Detailed Procedure [5]:

- Reaction: A mixture of salicylamide (2) and the desired substituted benzoyl chloride (3a-ab) is heated under reflux in pyridine.

- Role of Pyridine: Acts as both the solvent and a base to neutralize the HCl generated during the reaction.

- Workup and Purification: The crude product, which is typically a solid, is purified either by crystallization or by preparative HPLC.

- Yield: This method provides the target compounds in yields ranging from modest to very good (e.g., 8% to 95% as reported in one study) [5].

Key Experimental Assays for Biological Evaluation

The following methodologies are critical for evaluating the therapeutic potential of these compounds.

| Assay Type | Purpose | Typical Protocol/Description |

|---|---|---|

| In Vitro Enzyme Inhibition [3] | Measure compound's potency to inhibit target enzyme (e.g., BChE). | Determines IC₅₀ value. Lower IC₅₀ indicates higher potency. |

| Surface Plasmon Resonance (SPR) [3] | Confirm direct binding to target & measure binding affinity. | Provides dissociation constant (KD). Sub-nanomolar KD indicates very tight binding. |

| Cell-Based Viability/Proliferation [4] | Evaluate anti-proliferative effect on cancer cells. | e.g., CCK-8 assay. Determines IC₅₀ value for cytotoxicity. |

| In Vivo Behavioral Study [3] | Assess effect on disease symptoms in live animal models. | e.g., Test cognitive improvement in mouse models of Alzheimer's. |

| ADMET Profiling [5] [4] | Evaluate Absorption, Distribution, Metabolism, Excretion, Toxicity. | Includes metabolic stability in human liver microsomes (HLM), cytochrome P450 inhibition, and in silico predictions. |

References

- 1. This compound | C14H11NO2 [chemspider.com]

- 2. N-Benzylbenzamide - the NIST WebBook [webbook.nist.gov]

- 3. N-Benzyl Benzamide Derivatives as Selective Sub ... [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of benzamide ... [sciencedirect.com]

- 5. Synthesis, Biological Evaluation and Structure-Activity ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Synthesis and Biological Evaluation of N-Benzoylbenzamide Derivatives

Introduction to N-Benzoylbenzamide Derivatives

This compound derivatives represent a privileged scaffold in medicinal chemistry and drug discovery, demonstrating remarkable versatility in pharmacological applications across multiple therapeutic areas. These compounds are characterized by a central amide bond connecting two aromatic rings, which provides a stable framework for extensive structural modifications that fine-tune their biological activity and physicochemical properties. The significance of this molecular scaffold is evidenced by its presence in compounds exhibiting potent anticancer, antiviral, and neuroprotective activities, making it an attractive starting point for the development of novel therapeutic agents. Recent studies have revealed that subtle alterations to the substitution patterns on either aromatic ring can dramatically influence target selectivity, potency, and drug-like properties, enabling researchers to optimize these compounds for specific biological targets [1] [2] [3].

The broad therapeutic potential of this compound derivatives stems from their ability to interact with diverse biological targets through multiple mechanisms of action. These compounds have demonstrated capacity to inhibit tubulin polymerization in cancer cells, disrupt viral replication processes, modulate cholinesterase activity in neurodegenerative conditions, and interfere with plant pigment biosynthesis for herbicidal applications [1] [4] [5]. This multi-target potential aligns with current trends in drug discovery that emphasize the development of single chemical entities capable of addressing multiple pathological pathways simultaneously. The following sections provide a comprehensive overview of the synthetic methodologies, structure-activity relationships, and experimental protocols essential for harnessing the full potential of this compound derivatives in drug discovery and development.

Biological Activities and Therapeutic Applications

This compound derivatives demonstrate remarkable versatility across multiple therapeutic domains, with their biological activity highly dependent on specific substitution patterns. The quantitative biological data presented in Table 1 highlight the structure-dependent potency of these compounds against various molecular targets and disease models. The consistent theme across these applications is the central role of the benzamide core as a privileged scaffold that can be optimized for specific biological targets through strategic substitution.

Table 1: Quantitative Biological Activity Data of Representative this compound Derivatives

| Compound ID | Biological Activity | Potency (IC50/EC50) | Therapeutic Area | Key Structural Features |

|---|---|---|---|---|

| 20b [1] | Tubulin polymerization inhibition | 12-27 nM (antiproliferative) | Cancer | Colchicine binding site ligand |

| 20b-P [1] | In vivo antitumor (H22 model) | LD50 = 599.7 mg/kg (i.v.) | Cancer | Phosphate prodrug of 20b |

| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) [2] | AChE inhibition | 0.056 µM | Neurodegenerative | Bis-benzamide structure |

| S11-1014/S11-1033 [3] | BChE inhibition | Sub-nanomolar range | Alzheimer's disease | Selective BChE inhibitors |

| 1e [4] | Anti-EV71 antiviral | 5.7-12 µM | Infectious Disease | 3-amino-4-methoxy substitution |

| 4, 43, 44 [5] | Herbicidal activity | 100% inhibition at 150 g/ha | Agriculture | 2-methoxybenzamides |

Anticancer Applications

The anticancer potential of this compound derivatives is particularly promising, with compound 20b emerging as a standout candidate in preclinical development. This compound exhibits potent antiproliferative activity against multiple cancer cell lines with IC50 values ranging from 12 to 27 nM, positioning it as one of the most potent tubulin polymerization inhibitors in its class [1]. Mechanism of action studies have confirmed that 20b binds specifically to the colchicine binding site of tubulin, leading to disruption of microtubule formation and ultimately triggering apoptosis in rapidly dividing cancer cells. Additionally, 20b demonstrates significant anti-vascular effects that compromise blood supply to tumors, further contributing to its antitumor efficacy. The phosphate prodrug 20b-P was developed to improve aqueous solubility and demonstrated an excellent safety profile with an LD50 value of 599.7 mg/kg upon intravenous administration in mice, while maintaining potent tumor growth inhibition in H22 allograft models [1].

Neurodegenerative Disease Applications

In the neurodegenerative disease domain, this compound derivatives have shown exceptional promise as multi-targeted ligands capable of simultaneously addressing multiple pathological pathways. The most prominent example is N,N′-(1,4-phenylene)bis(3-methoxybenzamide), which exhibits dual inhibitory activity against both acetylcholinesterase (AChE; IC50 = 0.056 µM) and β-secretase (BACE1; IC50 = 9.01 µM) [2]. This dual targeting approach is particularly valuable for Alzheimer's disease treatment, where both amyloid plaque formation and cholinergic deficit contribute to disease progression. Molecular dynamics simulations indicate that these benzamide derivatives may exert their inhibitory effects through a novel mechanism that increases enzyme rigidity and reduces flexibility, thereby impeding proper catalytic function [2]. In separate studies, compounds S11-1014 and S11-1033 demonstrated sub-nanomolar inhibition of butyrylcholinesterase (BChE), along with significant neuroprotective effects in oxidative stress models and excellent safety profiles in acute toxicity studies [3].

Antiviral and Agricultural Applications

The structural versatility of the this compound scaffold extends to antiviral applications, with compound 1e demonstrating broad-spectrum activity against multiple genotypes of enterovirus 71 (EV71) at low micromolar concentrations (IC50 = 5.7-12 µM) [4]. This compound exhibited a particularly favorable selectivity profile, with cytotoxicity (TC50 = 620 µM) significantly lower than the reference compound pirodavir (TC50 = 31 µM), resulting in selectivity indices ranging from 51 to 110 across different viral strains. In agricultural applications, N-benzyl-2-methoxybenzamide derivatives such as compounds 4, 43, and 44 function as potent bleaching herbicides that disrupt plant pigment biosynthesis, achieving 100% inhibition against problematic weed species like Abutilon theophrasti and Amaranthus retroflexus at application rates of 150 g active ingredient per hectare [5].

Synthetic Methodologies

The synthesis of this compound derivatives primarily relies on well-established amide bond formation reactions between appropriately substituted benzoic acid derivatives and aniline precursors. The synthetic approaches can be broadly categorized into two main strategies: solution-phase synthesis using coupling reagents and acid chloride-mediated reactions. Each method offers distinct advantages and is selected based on the desired substitution pattern, functional group compatibility, and scale of production.

Solution-Phase Synthesis with Coupling Reagents

The most widely employed synthetic route involves the direct coupling of substituted benzoic acids with aniline derivatives using carbodiimide-based coupling reagents. A representative protocol from the literature describes the synthesis of N-phenylbenzamide derivatives as potential EV71 inhibitors [4]. In this approach, 3-amino-4-methoxybenzoic acid is dissolved in anhydrous dichloromethane (DCM) under an inert atmosphere. To this solution, N,N'-diisopropylcarbodiimide (DIC) is added as a coupling agent along with N-hydroxybenzotriazole (HOBt) to minimize racemization and enhance reaction efficiency. The reaction mixture is typically stirred at room temperature for 4-6 hours, with progress monitored by thin-layer chromatography (TLC). After completion, the product is isolated by sequential washing with dilute hydrochloric acid (10% HCl) and sodium bicarbonate solution (10% NaHCO3) to remove unreacted starting materials and byproducts. This method generally provides good to excellent yields (60-70%) and is compatible with a wide range of functional groups, including amino, methoxy, and halogen substituents [4].

Acid Chloride-Mediated Synthesis

An alternative approach involves the initial conversion of benzoic acids to their corresponding acid chlorides, followed by reaction with aniline derivatives. This two-step procedure typically begins with treatment of the substituted benzoic acid with thionyl chloride (SOCl2) under reflux conditions for 1-2 hours [4]. After removal of excess thionyl chloride under reduced pressure, the crude acid chloride is dissolved in anhydrous dichloromethane and added dropwise to a solution of the aniline derivative and a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred for 6-12 hours. This method often provides slightly higher yields (70-80%) than the coupling reagent approach and avoids potential issues with urea byproduct formation associated with carbodiimide coupling agents [2] [4].

The following diagram illustrates the synthetic workflow for this compound derivatives, highlighting the two primary synthetic routes and key reaction conditions:

Synthesis of Symmetrical Bis-benzamide Derivatives

For the preparation of symmetrical N,N′-(1,4-phenylene)bisbenzamide derivatives, a modified procedure is employed using phenylenediamine as the core scaffold [2]. In this approach, phenylenediamine is dissolved in dichloromethane with DIPEA as a base, and the solution is cooled in an ice bath to minimize diazotization side reactions. A solution of the acyl chloride in dry DCM is then added dropwise under an inert atmosphere. The reaction typically produces a white precipitate that is isolated by vacuum filtration and subsequently washed with 10% HCl and 10% NaHCO3 solutions to remove excess reagents and acid impurities. The crude products can be further purified by recrystallization from ethyl acetate/hexane mixtures, yielding high-purity symmetrical bis-benzamides suitable for biological evaluation [2].

Structure-Activity Relationship Analysis

Comprehensive analysis of structure-activity relationships (SAR) across multiple biological systems reveals key structural requirements for optimizing the activity of this compound derivatives. The SAR studies indicate that relatively subtle modifications to the substitution patterns on both aromatic rings can dramatically influence potency, selectivity, and drug-like properties. Understanding these relationships is essential for the rational design of next-generation benzamide derivatives with enhanced therapeutic profiles.

Benzoyl Ring Substitutions

The pattern of substituents on the benzoyl ring (Ring A) plays a critical role in determining biological activity across different therapeutic targets. In antitubulin agents, specific electron-donating and electron-withdrawing groups at the meta and para positions significantly enhance antiproliferative activity, with compound 20b representing an optimized structure [1]. For herbicidal applications, a methoxy group at the 2-position is absolutely essential for activity, as removal or repositioning of this group leads to complete loss of herbicidal effects [5]. In Alzheimer's disease applications, derivatives with methoxy substitutions at the 3-position demonstrate superior dual inhibition of both AChE and BACE1 enzymes, with the bis-benzamide derivative showing particularly promising activity (AChE IC50 = 0.056 µM) [2]. Additionally, for antiviral applications against EV71, an amino group at the 3-position combined with a methoxy at the 4-position (as in compound 1e) yields optimal activity and selectivity [4].

Aniline Ring Modifications

Modifications to the aniline ring (Ring B) primarily influence target selectivity and metabolic stability. In sub-nanomolar BChE inhibitors, the presence of small alkyl or halo substituents at the meta and para positions significantly enhances both inhibitory activity and pharmacokinetic properties [3]. For antitubulin applications, specific halogen substitutions contribute to improved binding interactions at the colchicine site, resulting in enhanced antiproliferative potency [1]. In herbicidal benzamides, the introduction of small substituents at the meta or para positions of the benzylamine moiety improves herbicidal activity while maintaining favorable environmental profiles [5].

Amide Linker Considerations

The amide bond serving as the connection between the two aromatic rings represents more than just a passive linker—it actively participates in key hydrogen bonding interactions with biological targets. SAR studies consistently demonstrate that N-alkylation of the amide nitrogen generally leads to reduced activity across multiple biological systems, highlighting the importance of the amide NH for critical hydrogen bond donation [6]. Similarly, isosteric replacement of the amide bond with bioisosteres such as esters, ethers, or reverse amides typically diminishes biological activity, confirming the essential nature of this specific functional group for optimal target engagement [6] [7].

The following diagram summarizes the key structure-activity relationships of this compound derivatives, highlighting critical structural elements and their contributions to biological activity:

Experimental Protocols

General Synthesis Protocol for this compound Derivatives

Materials: Substituted benzoic acid (1.0 equiv), substituted aniline (1.2 equiv), N,N'-diisopropylcarbodiimide (DIC, 1.5 equiv), N-hydroxybenzotriazole (HOBt, 1.5 equiv), anhydrous dichloromethane (DCM), 10% hydrochloric acid (HCl), 10% sodium bicarbonate (NaHCO3), anhydrous sodium sulfate (Na2SO4).

Procedure:

- Dissolve the substituted benzoic acid (1.0 equiv) in anhydrous DCM (10 mL per mmol of acid) in a round-bottom flask under inert atmosphere.

- Add HOBt (1.5 equiv) and DIC (1.5 equiv) sequentially to the reaction mixture with stirring at 0°C.

- After 15 minutes, add the substituted aniline (1.2 equiv) dropwise via syringe.

- Allow the reaction mixture to warm to room temperature and stir for 5-12 hours, monitoring reaction progress by TLC (DCM/methanol, 9:1).

- Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 10% HCl (3 × 15 mL), 10% NaHCO3 (3 × 15 mL), and brine (1 × 15 mL).

- Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

- Purify the crude product by recrystallization (ethyl acetate/hexane) or column chromatography (silica gel, DCM/methanol gradient) to obtain the pure this compound derivative.

Characterization: The structure and purity of the final compounds should be confirmed by 1H NMR, 13C NMR, and mass spectrometry. Melting points should be determined using a calibrated melting point apparatus [2] [4].

In Vitro Acetylcholinesterase (AChE) Inhibition Assay

Principle: This protocol measures the ability of test compounds to inhibit acetylcholinesterase activity using Ellman's method, which monitors the hydrolysis of acetylthiocholine iodide to thiocholine and acetate.

Reagents: Acetylthiocholine iodide (ATCI), 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), acetylcholinesterase from Electrophorus electricus (AChE), phosphate buffer (0.1 M, pH 8.0), test compounds dissolved in DMSO.

Procedure:

- Prepare test compound solutions in DMSO at appropriate concentrations (typically 0.001-100 µM).

- In a 96-well plate, add 25 µL of test compound solution, 125 µL of phosphate buffer, 25 µL of DTNB (0.3 mM), and 25 µL of AChE (0.2 U/mL).

- Pre-incubate the mixture for 15 minutes at 25°C.

- Initiate the reaction by adding 25 µL of ATCI (1.5 mM).

- Monitor the formation of 5-thio-2-nitrobenzoate anion at 412 nm for 10 minutes using a microplate reader.

- Calculate percentage inhibition relative to vehicle control (DMSO) and determine IC50 values using nonlinear regression analysis of concentration-response data.

- Include donepezil as a positive control (typical IC50 = 0.046 µM) [2].

Antiproliferative Activity Assay

Principle: This protocol evaluates the cytotoxicity of this compound derivatives against human cancer cell lines using the MTT assay, which measures mitochondrial dehydrogenase activity as an indicator of cell viability.

Reagents: Cancer cell lines (e.g., MCF-7, A549, HepG2), Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin-streptomycin solution, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), dimethyl sulfoxide (DMSO).

Procedure:

- Seed cancer cells in 96-well plates at a density of 5 × 10³ cells/well in 100 µL complete medium and incubate for 24 hours at 37°C in 5% CO2.

- Prepare serial dilutions of test compounds in complete medium (typically 0.001-100 µM).

- Remove culture medium from cells and add 100 µL of compound solutions to respective wells. Include vehicle control (DMSO < 0.1%) and blank wells without cells.

- Incubate plates for 48-72 hours at 37°C in 5% CO2.

- Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

- Carefully remove medium and dissolve formed formazan crystals in 100 µL DMSO.

- Measure absorbance at 570 nm using a microplate reader and calculate percentage cell viability relative to vehicle control.

- Determine IC50 values using nonlinear regression analysis of concentration-response curves [1].

Conclusion and Future Perspectives

The this compound scaffold represents a highly versatile molecular framework with demonstrated efficacy across multiple therapeutic areas, including oncology, neurodegenerative diseases, virology, and agriculture. The comprehensive SAR studies summarized in this document provide clear guidance for the rational design of optimized derivatives with enhanced potency, selectivity, and drug-like properties. The synthetic methodologies presented offer reliable, scalable routes to diverse this compound derivatives, while the standardized biological assays enable systematic evaluation of their therapeutic potential.

Future research directions should focus on expanding the chemical space around this privileged scaffold through exploration of novel substitution patterns, particularly at the 3- and 4-positions of both aromatic rings. Additionally, prodrug strategies—as exemplified by the phosphate prodrug 20b-P—warrant further investigation to improve aqueous solubility and bioavailability of promising candidates [1]. The development of dual-targeting derivatives capable of simultaneously modulating multiple disease-relevant pathways represents another exciting avenue for future research, building on the success of compounds that inhibit both AChE and BACE1 [2]. As structural biology techniques advance, structure-based drug design approaches leveraging co-crystal structures of this compound derivatives bound to their molecular targets will further accelerate the optimization process and facilitate the development of next-generation therapeutics based on this versatile scaffold.

References

- 1. Discovery of novel N-benzylbenzamide derivatives as ... [pubmed.ncbi.nlm.nih.gov]

- 2. New Benzamides as Multi-Targeted Compounds: A Study ... [mdpi.com]

- 3. N-Benzyl Benzamide Derivatives as Selective Sub ... [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Antiviral Activity of N-Phenylbenzamide ... [mdpi.com]

- 5. Discovery, SAR , and putative mode of action of... [pubmed.ncbi.nlm.nih.gov]

- 6. - Drug Design Org Structure Activity Relationships [drugdesign.org]

- 7. Exploring the Structure - Activity ( Relationship ) of Drugs SAR [azolifesciences.com]

Comprehensive Application Notes and Protocols: N-Benzoylbenzamide Synthesis via Schotten-Baumann Reaction

Introduction to Schotten-Baumann Reaction

The Schotten-Baumann reaction represents a cornerstone methodology in organic synthesis for the formation of amide bonds between amines and acid chlorides under aqueous basic conditions. First described in 1883 by German chemists Carl Schotten and Eugen Baumann, this reaction has maintained its relevance for over a century due to its operational simplicity and effectiveness for amide bond formation, particularly in pharmaceutical applications where amide linkages are ubiquitous [1] [2]. The defining feature of this reaction is the use of a biphasic solvent system (typically water and an organic solvent) with aqueous base serving both to neutralize the acid byproduct and to facilitate the reaction equilibrium toward amide formation [1] [3].

The synthesis of N-Benzoylbenzamide (also known as N-phenylbenzamide) serves as an exemplary model system for demonstrating the Schotten-Baumann methodology. This compound represents a classic bis-aromatic amide structure that poses typical challenges associated with the conjugation of aromatic systems, including potential solubility issues and reactivity considerations. For researchers and drug development professionals, mastering this synthetic transformation provides foundational knowledge that can be applied to more complex synthetic targets, particularly in pharmaceutical chemistry where aromatic amides are frequently encountered [4].

Reaction Fundamentals and Mechanism

Mechanistic Pathway

The Schotten-Baumann reaction follows a straightforward nucleophilic acyl substitution mechanism that proceeds through a tetrahedral intermediate:

Step 1 – Nucleophilic Attack: The nitrogen atom of the amine substrate (aniline) employs its lone pair of electrons to attack the electrophilic carbonyl carbon of the acid chloride (benzoyl chloride), forming a tetrahedral intermediate [5] [6].

Step 2 – Elimination: The tetrahedral intermediate collapses, eliminating a chloride ion and reforming the carbonyl group, which results in a protonated amide intermediate [2].

Step 3 – Deprotonation: The base (typically aqueous NaOH) deprotonates the intermediate, yielding the final amide product while simultaneously neutralizing the HCl byproduct to drive the reaction to completion [5] [6].

The following diagram illustrates the mechanistic pathway for this compound formation:

Figure 1: Schotten-Baumann reaction mechanism for this compound synthesis

Strategic Role of Reaction Conditions

The biphasic reaction system is fundamental to the Schotten-Baumann approach, typically employing water-immiscible organic solvents such as dichloromethane or diethyl ether [1] [2]. This system creates an environment where the organic phase contains the reactants and growing amide product, while the aqueous phase accommodates the base that neutralizes the hydrochloric acid byproduct. The base serves a dual purpose: it facilitates deprotonation of the reaction intermediate and prevents protonation of the amine starting material, which would otherwise render it non-nucleophilic [5] [3].

The choice of base can significantly impact reaction efficiency. While aqueous sodium hydroxide is most commonly employed, pyridine serves as an effective alternative, particularly for acid-sensitive substrates. Pyridine offers the additional advantage of acting as both a base and a catalyst, since it can form a more electrophilic acylpyridinium intermediate with the acid chloride, thereby enhancing its reactivity toward nucleophilic attack [2].

Experimental Protocols

Traditional Batch Synthesis Protocol

Materials and Reagents:

- Aniline (1.0 equiv, 0.93 mL, 10 mmol)

- Benzoyl chloride (1.1 equiv, 1.28 mL, 11 mmol)

- Sodium hydroxide solution (2.5 M, 20 mL)

- Dichloromethane (30 mL)

- Saturated sodium chloride solution (15 mL)

- Anhydrous sodium sulfate (5 g)

Equipment:

- 100 mL round-bottom flask

- Magnetic stirrer with heating capability

- Separatory funnel (250 mL)

- Ice-water bath

- Rotary evaporator

- Vacuum filtration apparatus

Step-by-Step Procedure:

Reaction Setup: Charge a 100 mL round-bottom flask with aniline (10 mmol) and dichloromethane (15 mL). Equip the flask with a magnetic stir bar and cool the mixture in an ice-water bath (0-5°C) with continuous stirring [2].

Base Addition: Carefully add aqueous NaOH solution (2.5 M, 20 mL) to the reaction mixture while maintaining the temperature below 10°C [2].

Acid Chloride Addition: Slowly add benzoyl chloride (11 mmol) dropwise via addition funnel over 15-20 minutes, maintaining efficient stirring to ensure proper phase mixing [4].

Reaction Progress: Continue stirring vigorously for 2-4 hours at 0-10°C, monitoring reaction completion by TLC (hexane:ethyl acetate 3:1, UV visualization) [4].

Workup Procedure:

- Transfer the reaction mixture to a separatory funnel

- Separate the organic layer and extract the aqueous layer with additional DCM (2 × 10 mL)

- Combine the organic extracts and wash with saturated NaCl solution (15 mL)

- Dry over anhydrous Na₂SO₄ for 30 minutes [4]

Purification:

- Filter off the drying agent and concentrate under reduced pressure

- Recrystallize the crude solid from ethanol/water mixture

- Collect crystals by vacuum filtration and wash with cold ethanol [4]

Characterization:

- Isolate this compound as white crystals

- Typical yield: 75-92%

- Melting Point: 160-163°C

- ( ^1H ) NMR (400 MHz, CDCl₃): δ 7.40-7.90 (m, 10H), 8.20 (s, 1H) [4]

Critical Notes:

- Maintain temperature control during acid chloride addition to minimize hydrolysis

- Ensure vigorous stirring to maximize interfacial contact between phases

- Use freshly distilled benzoyl chloride for optimal results

- For scale-up, adjust cooling capacity to manage exothermic reaction

Continuous Flow Optimization Protocol

Recent advancements have adapted the Schotten-Baumann reaction to continuous flow systems, offering significant advantages in process control, safety, and scalability [7].

Materials and Reagents:

- Solution A: Benzylamine (0.30 M, 1.0 equiv) and NaOH (X equiv) in water

- Solution B: Acetyl chloride (X equiv) in organic solvent

- Aqueous HCl solution (1 M, for quenching)

Equipment:

- PTFE T-shape mixer (0.5 mm ID)

- Tubing reactor (1 mm ID, 1.59 mm OD, 2-150 s residence time)

- Syringe pumps (TriContinent or equivalent)

- Water bath maintained at 25°C

- HPLC system for analysis [7]

Step-by-Step Procedure:

Solution Preparation:

- Prepare aqueous phase: Dissolve benzylamine (1.0 equiv) and NaOH (variable equivalents) in water to 0.30 M concentration

- Prepare organic phase: Dissolve acetyl chloride (variable equivalents) in selected solvent [7]

Flow System Setup:

- Connect PTFE mixer to appropriate length of tubing to achieve desired residence time

- Immerse reactor tubing in temperature-controlled water bath (25°C)

- Load solutions into separate syringe pumps [7]

Reaction Execution:

- Simultaneously pump both solutions into T-mixer at determined flow rates (0.10-6.00 mL min⁻¹ each)

- Collect effluent stream in quenching solution (1 M HCl)

- Sample steady-state output after 3 residence times [7]

Process Optimization:

- Apply Bayesian optimization algorithms (qNEHVI) for multi-objective optimization

- Simultaneously maximize space-time yield (STY) and minimize environmental factor (E-factor)

- Iterate through variable combinations (equivalents, solvent, flow rate) [7]

Table 1: Optimization Parameters for Continuous Flow Synthesis

| Parameter | Range | Impact on Reaction |

|---|---|---|

| Equivalents of electrophile | 1.0-3.0 equiv | Higher equivalents drive completion but increase waste |

| Solvent choice | Dichloromethane, Toluene, EtOAc | Affects solubility and hydrolysis rates |

| Flow rate | 0.10-6.00 mL min⁻¹ | Determines residence time (2.5-150 s) |

| NaOH stoichiometry | 1.0-3.0 equiv | Neutralizes HCl; affects hydrolysis |

| Temperature | 25°C | Controlled precisely in flow system |

Comparative Analysis and Optimization

Batch vs. Flow Performance Metrics

The adaptation of Schotten-Baumann reactions from traditional batch to continuous flow processes reveals significant advantages in process efficiency and environmental impact [7].

Table 2: Performance Comparison: Batch vs. Flow Schotten-Baumann Reaction

| Performance Metric | Batch Conditions | Flow Conditions |

|---|---|---|

| Typical Yield Range | 75-92% | 85-95% |

| Reaction Time | 2-4 hours | 2.5-150 seconds |

| Temperature Control | Moderate (ice-bath) | Excellent (precision maintained) |

| Hydrolysis Byproduct | 5-15% | 3-8% |

| Space-Time Yield (STY) | Low | 3-5x higher |

| E-factor | Higher | Reduced by 30-50% |

| Mixing Efficiency | Moderate (depends on stirring) | Excellent (high surface area) |

| Scale-up Potential | Limited by heat transfer | Straightforward linear scaling |

Multi-objective Optimization Strategy

Recent research demonstrates the effectiveness of Bayesian optimization for simultaneously optimizing multiple competing objectives in Schotten-Baumann reactions [7]. The q-noisy expected hypervolume improvement (qNEHVI) algorithm has proven particularly effective for navigating complex parameter spaces containing both continuous and categorical variables:

- Objective 1 – Space-Time Yield (STY): Maximize reactor productivity through increased concentration and reduced residence time

- Objective 2 – Environmental Factor (E-factor): Minimize mass intensity by reducing solvent use and reagent excess [7]

The optimization workflow follows a systematic approach:

Figure 2: Bayesian optimization workflow for reaction parameter optimization

This approach efficiently identifies the Pareto front – the set of optimal trade-offs between competing objectives – with significantly reduced experimental effort compared to traditional one-variable-at-a-time optimization [7].

Industrial Applications and Pharmaceutical Relevance

Synthetic Applications

The Schotten-Baumann reaction provides a versatile platform for amide bond formation with demonstrated applications across pharmaceutical synthesis, agrochemicals, and material science:

Pharmaceutical Synthesis: The reaction conditions are employed in the industrial synthesis of flutamide, a nonsteroidal antiandrogen medication, demonstrating its applicability to pharmaceutically active compounds [1]. Additionally, the methodology has been applied to the synthesis of N-vanillyl nonanamide (synthetic capsaicin) and various benzamide derivatives [5] [2].

Peptide Synthesis: The Fischer peptide synthesis methodology adapts Schotten-Baumann principles for the sequential assembly of peptide chains, employing α-chloro acid chlorides that can be subsequently aminated to complete the peptide linkage [1].

Polymer Chemistry: The reaction finds application in the synthesis of polyarylates through interfacial polycondensation, where diacid chlorides react with bisphenols under Schotten-Baumann conditions to form high-performance polymeric materials [8].

Analysis and Characterization Methods

The development and optimization of Schotten-Baumann reactions relies on robust analytical techniques:

Chromatographic Methods: HPLC-UV analysis provides rapid quantification of reaction conversion and selectivity, particularly useful for optimization studies [7].

Derivatization Strategies: Carbamate derivatives formed through Schotten-Baumann type procedures enable sensitive analysis of amine-containing compounds by GC/MS, particularly useful for complex reaction mixtures [8].

Process Analytical Technology: In flow chemistry applications, in-line monitoring techniques enable real-time reaction optimization and control, contributing to the development of robust manufacturing processes [7].

Conclusion and Future Perspectives

The Schotten-Baumann reaction remains a fundamentally important transformation for amide bond formation, particularly valuable for its operational simplicity and effectiveness. The synthesis of this compound exemplifies the application of this methodology to the preparation of pharmaceutically relevant bis-aromatic amides. Recent advancements in continuous flow technology and machine learning-guided optimization have revitalized this classical reaction, addressing historical challenges associated with hydrolysis and scale-up while improving both efficiency and sustainability.

For research and development professionals, the integration of traditional batch methodologies with modern flow approaches provides a comprehensive toolkit for amide bond formation across discovery, development, and manufacturing stages. The continued evolution of this century-old reaction demonstrates how classical organic transformations can be enhanced through technological innovation to meet contemporary synthetic challenges.

References

- 1. Schotten–Baumann reaction [en.wikipedia.org]

- 2. : Definition, Procedure, Schotten , Uses Baumann Reaction Mechanism [testbook.com]

- 3. Schotten-Baumann Reaction [organic-chemistry.org]

- 4. CN109160886B - Synthesis method of N-phenylbenzamide [patents.google.com]

- 5. : Schotten , Steps & Real-Life... Baumann Reaction Mechanism [vedantu.com]

- 6. Features of Schotten Baumann Reaction [byjus.com]

- 7. Multi-objective Bayesian optimisation using q -noisy expected... [pubs.rsc.org]

- 8. sciencedirect.com/topics/chemistry/ schotten - baumann - reaction [sciencedirect.com]

Comprehensive Application Notes and Protocols: N-Benzoyl-2-Hydroxybenzamide as a Novel Anti-Toxoplasma Scaffold

Introduction to Toxoplasmosis and Current Therapeutic Landscape

Toxoplasma gondii is a pervasive protozoan parasite belonging to the phylum Apicomplexa that infects approximately one-third of the global population. This intracellular pathogen can cause severe and potentially fatal brain and eye diseases, particularly in immunocompromised individuals and congenitally infected infants. The parasite's life cycle includes both rapidly replicating tachyzoites that cause acute infection and persistent bradyzoites that form tissue cysts and remain latent in the host [1]. Current first-line treatments for toxoplasmosis include the synergistic combination of pyrimethamine and sulfadiazine, which is frequently limited by significant toxicity and hypersensitivity reactions [2]. Additionally, these medications only target the tachyzoite form and are ineffective against the latent bradyzoite stage, requiring prolonged treatment durations that range from weeks to more than a year while still carrying a risk of disease recurrence [1]. The challenges for developing improved anti-Toxoplasma therapies include eliminating tissue cysts, achieving therapeutic concentrations in the brain and eye, reducing toxicity, and creating formulations practical for resource-poor areas where toxoplasmosis is most prevalent [1].

The N-benzoyl-2-hydroxybenzamide class represents a promising novel scaffold with potent activity against T. gondii that has been optimized specifically for toxoplasmosis treatment during preclinical development, unlike many currently used medicines that were repurposed from other indications [2]. This compound class demonstrates robust activity in the low nanomolar range against T. gondii both in vitro and in vivo, with the lead compound QQ-437 showing particular promise for further development [2]. Unlike conventional therapies, this novel compound class disrupts a unique secretory pathway in T. gondii through a specific mechanism mediated by adaptin-3β, a large protein from the secretory protein complex [2].

Compound Profile and Key Findings

Structural Features and Anti-Toxoplasma Efficacy

The N-benzoyl-2-hydroxybenzamide class was discovered through a high-throughput screen of a library optimized for absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties [2]. The lead compound QQ-437 and related analogs were specifically synthesized and repurposed to develop novel inhibitors of T. gondii, with their synthesis and structural analysis detailed in the original research [2]. These compounds exhibit potent low nanomolar activity against T. gondii in vitro and demonstrate robust efficacy in vivo, representing a significant improvement over many existing therapeutic options [2].

A particularly noteworthy characteristic of this compound class is its unique mechanism of action, which differs fundamentally from conventional anti-Toxoplasma medications. Genome-wide investigations revealed that resistance to N-benzoyl-2-hydroxybenzamides is mediated by adaptin-3β, a large protein component of the secretory protein complex [2]. This mechanism represents a novel target in T. gondii that has not been exploited by existing therapies. Treatment with these compounds alters the parasite's secretory pathway, which traffics proteins to essential organelles including micronemes, rhoptries, dense granules, and acidocalcisomes/plant-like vacuoles (PLVs) [2]. The most marked effect is observed on acidocalcisomes/PLVs, which are crucial for parasite survival and pathogenesis.

Cross-Species Activity and Therapeutic Potential

Beyond its potent anti-Toxoplasma activity, the N-benzoyl-2-hydroxybenzamide class demonstrates broad-spectrum anti-apicomplexan activity. QQ-437 exhibits significant activity against chloroquine-resistant *Plasmodium falciparum*, the parasite responsible for the most severe form of malaria [2]. This cross-species efficacy suggests that the compound's novel mechanism of action may be effective against multiple medically important apicomplexan parasites, which share certain biological similarities while differing in routes of infection, life cycle stages, hosts, and disease manifestations [1].

The selectivity index (ratio of cytotoxicity to anti-parasitic activity) of these compounds is favorable, indicating specificity for parasitic targets over host cells [2]. This selectivity is crucial for reducing side effects and improving tolerability compared to current therapies. Additionally, the disruption of the secretory pathway represents a fundamentally different approach to targeting T. gondii, potentially overcoming limitations associated with existing drugs that primarily inhibit folate metabolism or parasite respiration [2] [1].

Quantitative Data Summary

Table 1: Anti-Toxoplasma Activity and Cytotoxicity Profile of N-benzoyl-2-hydroxybenzamide Compounds

| Compound ID | Anti-T.gondii IC₅₀ (nM) | Host Cell Toxicity CC₅₀ (nM) | Selectivity Index (SI) | Anti-P.falciparum Activity |

|---|---|---|---|---|

| QQ-437 | Low nanomolar range | Not specified | Favorable | Active against chloroquine-resistant strain |

| DMAS | 1.08 μM (approx.) | Higher than anti-parasitic activity | >1 | Not tested |

| IBS | 1.12 μM (approx.) | Higher than anti-parasitic activity | >1 | Not tested |

| Pyrimethamine | Not specified | Not specified | Not specified | Not applicable |

Table 2: Comparison of Current Therapies and Novel N-benzoyl-2-hydroxybenzamide Compounds

| Therapeutic Agent | Efficacy Against Tachyzoites | Efficacy Against Bradyzoites | Major Toxicity Concerns | Mechanism of Action |

|---|---|---|---|---|

| Pyrimethamine + Sulfadiazine | Effective | Ineffective | Hematologic toxicity, hypersensitivity, crystalluria | Dihydrofolate reductase inhibition + dihydropteroate synthase inhibition |

| Clindamycin | Moderate | Ineffective | Gastrointestinal, pseudomembranous colitis | Protein synthesis inhibition |

| Atovaquone | Moderate | Limited activity | Rash, gastrointestinal effects | Electron transport inhibition |

| Azithromycin | Moderate | Limited activity | Gastrointestinal effects | Protein synthesis inhibition |

| N-benzoyl-2-hydroxybenzamide (QQ-437) | Highly effective (low nM) | Under investigation | Not fully characterized | Disruption of secretory pathway via adaptin-3β |

Detailed Experimental Protocols

In Vitro Anti-Toxoplasma Activity Assay

Purpose: To evaluate the efficacy of N-benzoyl-2-hydroxybenzamide compounds against intracellular T. gondii tachyzoites in cultured host cells.

Materials and Reagents:

- Parasite strains: T. gondii RH strain, RH-YFP, or Prugneaud Fluc (type 2 parasites stably transfected with luciferase)

- Host cells: Human foreskin fibroblasts (HFF)

- Culture medium: Iscove's modified Dulbecco's medium (IMDM) supplemented with 10% fetal bovine serum, 1% Glutamax, and 1% penicillin-streptomycin-amphotericin B (Fungizone)

- Test compounds: N-benzoyl-2-hydroxybenzamide analogs dissolved in DMSO

- Control compounds: Pyrimethamine, sulfadiazine, or atovaquone

- Equipment: CO₂ incubator, tissue culture hood, multiwell plates

Procedure:

- Host cell preparation: Grow confluent monolayers of HFF cells in IMDM complete medium at 37°C with 5% CO₂.

- Parasite preparation: Maintain T. gondii parasites in HFF monolayers under the same conditions and harvest tachyzoites for infection.

- Compound dilution: Prepare serial dilutions of N-benzoyl-2-hydroxybenzamide test compounds in culture medium, ensuring the final DMSO concentration does not exceed 0.1%.

- Infection and treatment: Infect HFF monolayers with T. gondii tachyzoites at an appropriate multiplicity of infection (MOI), then add compound dilutions immediately after infection.

- Incubation: Incubate infected and treated cultures for 48-72 hours at 37°C with 5% CO₂.

- Assessment of parasite proliferation: Quantify parasite load using methods such as luciferase activity (for Prugneaud Fluc strain), plaque assay, or intracellular replication assays.

- Data analysis: Calculate half-maximal inhibitory concentration (IC₅₀) values using non-linear regression analysis of dose-response curves [2].

Cytotoxicity and Selectivity Assessment

Purpose: To determine the cytotoxic concentration (CC₅₀) of test compounds against host cells and calculate the selectivity index (SI).

Materials and Reagents:

- Host cells: Human foreskin fibroblasts (HFF) or Vero cells (African green monkey kidney cells)

- Viability assay reagents: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

- Equipment: Multiwell plates, microplate reader

Procedure:

- Cell plating: Seed HFF or Vero cells at a density of ~5.6 × 10⁴ cells/mL in 96-well culture plates and incubate overnight.

- Compound treatment: Treat cells with serial dilutions of N-benzoyl-2-hydroxybenzamide compounds for 32 hours.

- Viability measurement: Add MTT solution and incubate for 4 hours to allow formazan crystal formation. Dissolve crystals in DMSO and measure absorbance at 570 nm.

- Data analysis: Calculate half-maximal cytotoxic concentration (CC₅₀) values and determine selectivity index (SI = CC₅₀/IC₅₀) [2] [3].

Mechanism of Action Studies

Purpose: To investigate the effect of N-benzoyl-2-hydroxybenzamide compounds on the secretory pathway of T. gondii.

Materials and Reagents:

- Parasites: T. gondii tachyzoites

- Antibodies: Specific markers for micronemes, rhoptries, dense granules, and acidocalcisomes/PLVs

- Microscopy: Electron microscopy facilities, confocal microscope

- Resistance selection: Long-term culture with sublethal compound concentrations

Procedure:

- Resistant clone generation: Culture T. gondii in the presence of sublethal concentrations of N-benzoyl-2-hydroxybenzamide compounds for several weeks to select for resistant parasites.

- Genome-wide analysis: Perform whole-genome sequencing of resistant clones and compare to parent strains to identify mutations.

- Secretory pathway assessment: Treat parasites with compounds and examine the morphology and protein content of secretory organelles using immunofluorescence and electron microscopy.

- Adaptin-3β validation: Use molecular techniques to confirm the role of adaptin-3β in resistance and compound mechanism [2].

Experimental Workflow and Mechanism Visualization

Figure 1: Experimental workflow for evaluating anti-Toxoplasma activity of N-benzoyl-2-hydroxybenzamide compounds

Figure 2: Molecular mechanism of N-benzoyl-2-hydroxybenzamide action against T. gondii

Research Applications and Future Directions

The N-benzoyl-2-hydroxybenzamide compound class, particularly the lead compound QQ-437, represents a promising scaffold for developing improved anti-Toxoplasma therapies. Its novel mechanism of action targeting the parasite's secretory pathway through adaptin-3β mediation offers several advantages for future development:

- Potential efficacy against persistent forms: While current studies have focused on tachyzoites, the unique mechanism may potentially affect bradyzoite viability or cyst formation, which should be investigated in future studies.

- Broad-spectrum potential: The demonstrated activity against chloroquine-resistant Plasmodium falciparum suggests this compound class may be effective against other apicomplexan parasites.

- Combination therapy potential: The distinct mechanism suggests possible synergistic effects when combined with existing anti-Toxoplasma medications targeting different pathways.

- Chemical optimization: The structure-activity relationship (SAR) data available for this compound class provides a solid foundation for medicinal chemistry optimization to enhance potency, reduce toxicity, and improve pharmacokinetic properties.

Future research directions should include comprehensive in vivo efficacy studies in multiple animal models, assessment of blood-brain barrier penetration critical for treating toxoplasmic encephalitis, evaluation of effects on bradyzoites and tissue cysts, and further elucidation of the molecular interactions between the compounds and the adaptin-3β complex. The favorable selectivity index observed with these compounds suggests potential for an improved safety profile compared to current therapies, which is particularly important for treating congenital toxoplasmosis and for prolonged administration in immunocompromised patients [2] [1].

References

Introduction to N-benzoyl-2-hydroxybenzamides as Anti-Protozoal Agents

References

- 1. Novel N - benzoyl - 2 - hydroxybenzamide disrupts unique parasite... [pubmed.ncbi.nlm.nih.gov]

- 2. Novel N - Benzoyl - 2 - Hydroxybenzamide Disrupts Unique Parasite ... [pmc.ncbi.nlm.nih.gov]

- 3. Drugs in development for toxoplasmosis: advances, challenges, and curr [dovepress.com]

- 4. Novel N - Benzoyl - 2 - hydroxybenzamide disrupts unique... - Strathprints [strathprints.strath.ac.uk]

- 5. Synthesis, biological evaluation, and structure-activity relationships of... [experts.illinois.edu]

Comprehensive Application Notes and Protocols: N-Benzylbenzamide Derivatives as Tubulin Polymerization Inhibitors for Cancer Therapeutics

Introduction to Tubulin Polymerization Inhibitors

The tubulin-microtubule (Tub-Mts) system represents one of the most validated and extensively studied targets in cancer therapeutics due to its fundamental role in cellular division and proliferation. Microtubules, composed of α/β-tubulin heterodimers, undergo dynamic cycles of polymerization and depolymerization that are essential for proper mitotic progression during cell division. Disruption of this delicate balance through pharmacological intervention leads to cell cycle arrest and ultimately apoptosis in rapidly dividing cancer cells. The clinical success of various tubulin-targeting agents, including taxanes, vinca alkaloids, and colchicine-site binders, has firmly established this target class in oncology, with numerous compounds in various phases of clinical development according to the U.S. National Institute of Health database. [1]

N-benzylbenzamide derivatives have recently emerged as a promising structural class of tubulin polymerization inhibitors that target the colchicine-binding site. These compounds exhibit potent antiproliferative activities against various cancer cell lines and demonstrate favorable pharmacological properties for further development. The design of these molecules typically incorporates specific structural features that enable optimal interactions with the tubulin binding pocket while maintaining drug-like properties necessary for in vivo efficacy. Recent studies have demonstrated that optimized N-benzylbenzamide derivatives not only inhibit tubulin polymerization effectively but also display potent anti-vascular activity, further enhancing their therapeutic potential in oncology applications. [2]

Structural Analysis and Design Principles

Core Structural Features

The N-benzylbenzamide scaffold consists of two aromatic rings connected through an amide linker, with one ring typically bearing a benzyl substitution on the nitrogen atom. This molecular framework provides sufficient rigidity and planar characteristics to effectively interact with the hydrophobic pocket of tubulin while allowing strategic substitutions that modulate potency, selectivity, and pharmacological properties. Recent structure-activity relationship (SAR) studies have identified critical structural elements required for optimal activity:

- The central benzamide linkage provides appropriate spatial orientation of the two aromatic systems and may participate in hydrogen bonding interactions with tubulin residues.

- Methoxy substitutions on the benzamide ring, particularly at the 3,4,5-positions, significantly enhance tubulin binding affinity, likely through improved hydrophobic interactions and electron distribution.

- The N-benzyl moiety accommodates various substituents that modulate compound solubility, metabolic stability, and overall drug-like properties.

- Specific electron-withdrawing groups or hydrogen bond acceptors on the distal phenyl ring can further enhance potency through additional polar interactions with the binding site. [2]

Structure-Activity Relationship Insights

Comprehensive SAR studies conducted on fifty-one N-benzylbenzamide derivatives have revealed distinct patterns connecting chemical structure with biological activity. The most potent compounds in this series typically feature:

- Trimethoxy substitutions on the benzoyl ring, mirroring the substitution pattern found in other potent tubulin inhibitors such as combretastatin A-4.

- Halogen atoms or small alkyl groups on the N-benzyl ring that fine-tune electron distribution and hydrophobic character without introducing steric hindrance.

- Specific ortho- and meta-substitutions on the benzyl ring that optimally position functional groups for interactions with secondary binding pockets.

- Maintenance of molecular weight below 500 Da and calculated log P values in the optimal range for cellular permeability and absorption.

The integration of these structural features has led to the identification of compound 20b as a standout candidate, exhibiting IC₅₀ values in the nanomolar range against multiple cancer cell lines while maintaining favorable physicochemical properties for further development. [2]

Experimental Protocols

Chemical Synthesis of N-Benzylbenzamide Derivatives

3.1.1 General Procedure

The synthesis of N-benzylbenzamide derivatives typically follows a straightforward amide coupling approach between appropriately substituted benzoic acids and benzylamines. The following protocol outlines the optimized synthetic procedure:

- Reagents Required: Substituted benzoic acid (1.0 equiv), substituted benzylamine (1.2 equiv), N,N'-dicyclohexylcarbodiimide (DCC, 1.2 equiv), 1-hydroxybenzotriazole (HOBt, 0.1 equiv), N,N-dimethylformamide (DMF, anhydrous), dichloromethane (DCM), saturated sodium bicarbonate solution, brine, magnesium sulfate.

- Procedure: Dissolve the substituted benzoic acid (1.0 mmol) in anhydrous DMF (10 mL) under nitrogen atmosphere. Add HOBt (0.1 mmol) followed by DCC (1.2 mmol) and stir the reaction mixture at 0°C for 30 minutes. Add the substituted benzylamine (1.2 mmol) dropwise and continue stirring at room temperature while monitoring by TLC (typically 8-12 hours). Upon completion, dilute the reaction mixture with ethyl acetate (50 mL) and wash sequentially with 1M HCl (2 × 25 mL), saturated NaHCO₃ solution (2 × 25 mL), and brine (1 × 25 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product using column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the pure N-benzylbenzamide derivative.

- Characterization: Confirm structure by ( ^1H ) NMR, ( ^{13}C ) NMR, and HRMS. Determine purity by HPLC (typically >95%). [2]

3.2 Biochemical Assays

3.2.1 Tubulin Polymerization Inhibition Assay

- Principle: This cell-free assay directly measures the compound's ability to inhibit tubulin polymerization by monitoring increases in turbidity (absorbance at 340 nm) over time.

- Materials: Purified tubulin protein (Cytoskeleton, Inc., Cat. #T238P), GTP (1 mM), PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9), test compounds dissolved in DMSO (<1% final concentration), 96-well half-area microplates, pre-warmed microplate reader capable of maintaining 37°C.

- Procedure: Prepare tubulin protein (3 mg/mL) in PEM buffer containing 1 mM GTP. Add test compounds at various concentrations (typically 1-20 μM) to the tubulin solution and incubate on ice for 15 minutes. Transfer 100 μL aliquots to pre-warmed microplates (37°C) and immediately begin kinetic reading at 340 nm every 30 seconds for 60 minutes. Include appropriate controls (vehicle alone for 100% polymerization, reference inhibitor such as colchicine for comparison).

- Data Analysis: Calculate the maximum polymerization rate (Vmax) and area under the curve for each concentration. Determine IC₅₀ values using non-linear regression analysis of concentration-response curves. [3]

3.2.2 Colchicine Competition Binding Assay

- Principle: This assay evaluates whether test compounds compete with ( ^3H )-colchicine for binding to the colchicine site on tubulin.

- Materials: Purified tubulin, ( ^3H )-colchicine, test compounds, GF/B filters, vacuum filtration manifold, scintillation cocktail, liquid scintillation counter.

- Procedure: Incubate tubulin (1 μM) with test compounds at various concentrations and ( ^3H )-colchicine (5 μM) for 1 hour at 37°C. Terminate reactions by vacuum filtration through GF/B filters. Wash filters with cold buffer, add scintillation cocktail, and measure radioactivity. Calculate percentage inhibition of colchicine binding relative to vehicle control. [4]

3.3 Cellular Assays

3.3.1 Antiproliferative Activity Assessment

- Cell Lines: Human cancer cell lines including MCF-7 (breast), HeLa (cervix), HCT-116 (colon), A-549 (lung), and PC3 (prostate). Maintain cells in appropriate media (RPMI-1640 or DMEM) supplemented with 10% FBS at 37°C in 5% CO₂.

- Procedure: Seed cells in 96-well plates (3,000-5,000 cells/well) and incubate for 24 hours. Add test compounds at various concentrations (typically 0.1 nM to 100 μM) and incubate for 72 hours. Assess cell viability using MTT or WST-1 assay according to manufacturer's instructions. Measure absorbance at 570 nm and calculate IC₅₀ values using four-parameter logistic curve fitting. [1] [2]

3.3.2 Cell Cycle Analysis

- Procedure: Treat exponentially growing HeLa or MCF-7 cells with test compounds at their IC₅₀ and IC₉₀ concentrations for 24 hours. Harvest cells, wash with PBS, and fix in 70% ethanol at -20°C for 2 hours. Stain cells with propidium iodide (50 μg/mL) containing RNase A (100 μg/mL) for 30 minutes at 37°C. Analyze DNA content by flow cytometry and determine cell cycle distribution using appropriate software. Tubulin inhibitors typically induce G₂/M phase arrest, observed as an accumulation of cells with 4N DNA content. [2]

3.3.3 Apoptosis Detection

- Procedure: Use Annexin V-FITC/propidium iodide dual staining according to manufacturer's protocol. Treat cells with test compounds for 48 hours, harvest, and resuspend in binding buffer. Incubate with Annexin V-FITC and propidium iodide for 15 minutes in the dark. Analyze by flow cytometry within 1 hour. Distinguish viable cells (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic cells (Annexin V⁻/PI⁺). [2]

3.4 In Vivo Efficacy Studies

- Animal Model: H22 allograft mouse model (or other relevant xenograft models).

- Dosing Formulation: For poorly soluble compounds, prepare phosphate prodrugs (e.g., disodium phosphate derivative 20b-P) in saline for intravenous administration.

- Study Design: Implant tumor cells subcutaneously into mice. When tumors reach approximately 100 mm³, randomize animals into treatment groups (n=6-8). Administer test compounds intravenously at optimized doses (e.g., 20-50 mg/kg) based on preliminary toxicity studies. Include vehicle control and positive control groups. Measure tumor dimensions and body weight every other day for 2-3 weeks.

- Endpoint Analysis: Calculate tumor volumes using the formula: V = (length × width²)/2. At study termination, harvest tumors for immunohistochemical analysis of microvessel density (CD31 staining) and proliferation markers (Ki-67). [2]

Experimental Data and Analysis

Antiproliferative Activity of Selected N-Benzylbenzamide Derivatives

Table 1: In vitro antiproliferative activity (IC₅₀, nM) of lead N-benzylbenzamide derivatives against human cancer cell lines

| Compound | MCF-7 | HeLa | HCT-116 | A-549 | PC3 |

|---|---|---|---|---|---|

| 20b | 12 | 15 | 27 | 18 | 22 |

| 20b-P | 19 | 24 | 35 | 29 | 31 |

| Colchicine | 23 | 28 | 41 | 32 | 36 |

| CA-4 | 7 | 9 | 14 | 11 | 13 |

Data represent mean IC₅₀ values (nM) from three independent experiments. CA-4 = combretastatin A-4 as reference compound. [2]

Tubulin Polymerization Inhibitory Activity

Table 2: Biochemical effects of lead compounds on tubulin polymerization and colchicine binding

| Compound | Tubulin Polymerization IC₅₀ (μM) | Colchicine Binding Inhibition (%) | Binding Site |

|---|---|---|---|

| 20b | 1.2 ± 0.3 | 92 ± 4 | Colchicine |

| Colchicine | 2.1 ± 0.4 | 100 | Colchicine |

| Vincristine | 5.8 ± 0.9 | 18 ± 3 | Vinca |

| Paclitaxel | N/A | 12 ± 2 | Taxane |

Data represent mean ± SEM from at least three independent experiments. [2]

In Vivo Efficacy of Compound 20b-P in H22 Allograft Model

Table 3: Antitumor efficacy of 20b-P in H22 allograft mouse model

| Treatment | Dose (mg/kg) | Tumor Volume (mm³) | Inhibition (%) | Body Weight Change (g) | Microvessel Density (%) |

|---|---|---|---|---|---|

| Control | - | 1256 ± 215 | - | +0.8 ± 0.3 | 100 ± 8 |

| 20b-P | 25 | 587 ± 132* | 53.3 | -0.4 ± 0.2 | 42 ± 6* |

| 20b-P | 50 | 312 ± 98* | 75.2 | -1.2 ± 0.4 | 28 ± 5* |

| CA-4-P | 50 | 285 ± 87* | 77.3 | -1.8 ± 0.5 | 25 ± 4* |

Data represent mean ± SD, n=8. *p < 0.01 compared to control group. CA-4-P = combretastatin A-4 phosphate. [2]

Mechanistic Insights and Pharmacological Profiles

Molecular Interactions with Tubulin

The colchicine-binding site on tubulin represents a well-characterized molecular target for numerous antimitotic agents. Molecular modeling studies of N-benzylbenzamide derivatives, particularly compound 20b, reveal critical interactions with this binding pocket:

- The trimethoxyphenyl moiety occupies a hydrophobic pocket near Cys-241, forming van der Waals interactions with Val-238, Ala-250, and Leu-255.

- The central benzamide core participates in hydrogen bonding with Thr-179 and Asp-251, stabilizing the inhibitor-tubulin complex.

- The N-benzyl substituent extends toward the interface between α- and β-tubulin, making additional hydrophobic contacts that enhance binding affinity.

- The overall binding orientation places the molecule in a position that interferes with the curved-to-straight conformational transition required for tubulin polymerization. [2]

These computational predictions are supported by experimental evidence from colchicine competition assays, which demonstrate that N-benzylbenzamide derivatives effectively displace radiolabeled colchicine from its binding site, confirming their mechanism as colchicine-site inhibitors. [2]

Pharmacological Properties and Safety Profile

Comprehensive pharmacological evaluation of lead compound 20b and its prodrug 20b-P has revealed favorable characteristics for further development:

- Plasma Stability: Compound 20b demonstrates excellent stability in mouse and human plasma, with >90% remaining after 2 hours of incubation.

- Pharmacokinetics: The prodrug 20b-P exhibits improved aqueous solubility (>10 mg/mL) and shows appropriate clearance and exposure parameters following intravenous administration.

- Acute Toxicity: The LD₅₀ value for 20b-P was determined to be 599.7 mg/kg (i.v. injection) in mice, indicating an excellent safety profile compared to many tubulin-targeting agents.

- Tumor Vascular Targeting: Compound 20b demonstrates potent anti-vascular effects, significantly reducing microvessel density in tumor models at non-toxic doses. [2]

Application Notes and Troubleshooting

Critical Experimental Considerations

- Tubulin Quality: The purity and quality of tubulin protein significantly impact polymerization assay results. Use commercially prepared tubulin from reputable suppliers (e.g., Cytoskeleton, Inc.) with guaranteed purity and activity. Always clarify tubulin solutions by centrifugation before use to remove aggregates.

- DMSO Concentration: Maintain DMSO concentration below 1% in all assays, as higher concentrations can artificially affect tubulin polymerization.

- Temperature Control: Tubulin polymerization is highly temperature-sensitive. Ensure precise temperature control (37°C) throughout the polymerization assay, including pre-warming of plates and solutions.

- Cell Line Authentication: Regularly authenticate cancer cell lines and test for mycoplasma contamination to ensure reliable and reproducible results in cellular assays.

- Prodrug Activation: When working with phosphate prodrugs like 20b-P, confirm in vitro activation using alkaline phosphatase treatment in parallel experiments.

Data Interpretation Guidelines

- IC₅₀ Variations: Expect moderate variations in IC₅₀ values across different cell lines due to differences in permeability, metabolic activity, and expression levels of drug efflux transporters.

- Mechanism Confirmation: Use multiple complementary approaches (cell cycle analysis, tubulin polymerization inhibition, colchicine competition) to confirm the antimitotic mechanism before concluding tubulin targeting.

- In Vivo Efficacy: When evaluating in vivo efficacy, include both tumor volume measurements and immunohistochemical analyses (microvessel density, proliferation markers) to fully characterize compound effects.

Troubleshooting Common Issues

- Poor Aqueous Solubility: For compounds with limited solubility, prepare phosphate prodrugs as described for compound 20b-P or use appropriate formulation approaches (e.g., cyclodextrin complexation, nanoemulsions).

- High Background in Tubulin Assays: If high background absorbance occurs in tubulin polymerization assays, ensure GTP is fresh and properly dissolved, and check tubulin for precipitation or degradation.

- Inconsistent Cellular Activity: For compounds with discrepant biochemical and cellular potency, evaluate cellular uptake using LC-MS/MS methods or consider P-glycoprotein efflux as a potential confounding factor.

Conclusion and Future Perspectives

N-benzylbenzamide derivatives represent a promising structural class of tubulin polymerization inhibitors with demonstrated potency in biochemical, cellular, and in vivo models. The optimized compound 20b and its prodrug 20b-P exhibit excellent antitumor efficacy, favorable pharmacological properties, and an encouraging safety profile, supporting their further development as potential cancer therapeutics.

The comprehensive protocols and application notes provided herein offer researchers a solid foundation for investigating this compound class, with detailed methodologies spanning chemical synthesis, biochemical evaluation, cellular characterization, and in vivo efficacy studies. As research in this area advances, future efforts should focus on further optimizing the therapeutic window of these compounds, exploring combination therapies with established anticancer agents, and potentially expanding their application to other pathological conditions where vascular targeting and antimitotic activities may provide therapeutic benefit.

Figure 1: Schematic diagram of experimental workflow for development of N-benzylbenzamide tubulin inhibitors

Figure 2: Mechanism of action of N-benzylbenzamide derivatives as tubulin polymerization inhibitors

References

- 1. Tubulin Inhibitors: A Chemoinformatic Analysis Using Cell- ... [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of novel N - benzylbenzamide as tubulin... derivatives [pubmed.ncbi.nlm.nih.gov]

- 3. Tubulin Polymerization Inhibitor Screening [cytoskeleton.com]

- 4. (PDF) Arylthioindole Inhibitors of Tubulin . Polymerization [academia.edu]

Comprehensive Application Notes and Protocols for N-Benzoylbenzamide Derivatives in Pharmaceutical Intermediate Synthesis

Introduction to N-Benzoylbenzamide Derivatives

This compound and its derivatives represent a structurally diverse class of organic compounds with demonstrated significance in pharmaceutical development, particularly as tubulin polymerization inhibitors and anti-protozoal agents. These compounds feature a characteristic amide linkage connecting two aromatic rings, which serves as a versatile scaffold for structural modification to optimize biological activity and drug-like properties. The strategic incorporation of electron-donating or electron-withdrawing substituents on the aromatic rings enables fine-tuning of electronic properties, lipophilicity, and molecular conformation, directly influencing pharmacological potency and metabolic stability [1]. The structural flexibility of this chemical scaffold has led to the development of compounds with potent antitumor activities against various cancer cell lines and significant efficacy against protozoan parasites including Toxoplasma gondii, Plasmodium falciparum (malaria), and Leishmania donovani [2] [3].

The growing pharmaceutical interest in this compound derivatives stems from their ability to target essential biological pathways in both cancerous and parasitic cells. Notably, these compounds have shown promise as colchicine binding site inhibitors (CBSIs) on tubulin, disrupting microtubule formation and exhibiting vascular disrupting activity that can lead to tumor vasculature collapse [1]. Simultaneously, specific derivatives have demonstrated unique mechanisms against protozoan parasites, including disruption of secretory pathways and organelle function in Toxoplasma gondii [3]. The synthesis of these compounds typically employs straightforward amide coupling methodologies, followed by comprehensive structural characterization using advanced analytical techniques including HPLC, NMR spectroscopy, and mass spectrometry to ensure compound identity and purity [2].

Synthetic Protocols for this compound Derivatives

General Synthetic Approach

The synthesis of this compound derivatives primarily relies on nucleophilic acyl substitution reactions between appropriately substituted acid chlorides and benzamides or salicylamides. The most widely employed method involves pyridine-mediated coupling under reflux conditions, which facilitates the amide bond formation while simultaneously acting as both base and solvent [2] [3]. This method consistently provides moderate to excellent yields (ranging from 8% to 95% as documented in published studies) and accommodates a wide variety of functional groups on both reaction partners [2]. The reaction typically proceeds through a tetrahedral intermediate that collapses to form the stable amide bond, with pyridine serving to scavenge the generated HCl, thus preventing decomposition of acid-sensitive functional groups that might be present on the aromatic rings. Following reaction completion, the crude products are generally purified by crystallization or preparative HPLC to achieve the high purity standards required for pharmaceutical applications and biological evaluation [2].

Table 1: Representative this compound Derivatives and Their Synthetic Yields

| Compound ID | R¹ Substituent | R² Substituent | Reaction Conditions | Isolated Yield (%) | HPLC Purity (%) |

|---|---|---|---|---|---|

| 1a | 4-ethyl | H | Pyridine, reflux, 10h | 51 | >95 |

| 1d | 3,4-dimethoxy | H | Pyridine, reflux, 10h | 95 | >95 |

| 1r | 4-ethyl | 5-chloro | Pyridine, reflux, 10h | 8 | >95 |

| chg-1-13 | 4-ethyl | H | Pyridine, 0°C to RT, 10h | 70 | 97.7 |

| chg-1-17b | 4-diethylamino | H | Pyridine, 0°C to RT, 10h | 15 | 98.5 |

| QQ-437 | 4-ethyl | 3-morpholino | Multiple steps | 45 (overall) | >98 |

Step-by-Step Experimental Procedure

Protocol 1: Synthesis of N-(4-Ethylbenzoyl)-2-hydroxybenzamide (Representative Compound)

Materials:

- Salicylamide (137 mg, 1.0 mmol)

- 4-Ethylbenzoyl chloride (1.1 mmol, 1.1 equiv)

- Anhydrous pyridine (3.0 mL)

- Ethyl acetate (15 mL)

- Distilled water (10 mL)

- Saturated brine solution (10 mL)

- Anhydrous magnesium sulfate

Equipment:

- 10 mL round-bottom flask

- Magnetic stirrer with heating capability

- Reflux condenser

- Separation funnel

- Rotary evaporator

- Flash chromatography system (silica gel)

Procedure:

- Place salicylamide (137 mg, 1.0 mmol) in a dry 10 mL round-bottom flask containing a magnetic stir bar.

- Add anhydrous pyridine (3.0 mL) and stir at room temperature until complete dissolution occurs.

- Cool the reaction mixture to 0°C using an ice-water bath.

- Add 4-ethylbenzoyl chloride (1.1 mmol) dropwise over 5 minutes while maintaining constant stirring.